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molecular formula C7H5Cl3S B8596490 1-Chloro-4-[(dichloromethyl)sulfanyl]benzene CAS No. 36160-36-8

1-Chloro-4-[(dichloromethyl)sulfanyl]benzene

Cat. No. B8596490
M. Wt: 227.5 g/mol
InChI Key: OPWHBKXIIIGUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05932731

Procedure details

A 1-liter, 4-necked flask equipped with a stirrer, thermometer, condenser and gas inlet tube was charged with 227.5 g (1.00 mole) of 4-chlorophenyl dichloromethyl sulfide, 50 g of water and 500 g of methanol. The mixture was heated to 70° C. for 5 hours to complete hydrolysis. After completion of the reaction, 357 g (1.05 moles) of 10% aqueous solution of hydrogen peroxide was added dropwise at 40° C. over a period of 1 hour. The mixture was stirred for 1 hour at the same temperature. The precipitated crystals were filtered, giving 134.7 g of 4,4'-dichlorodiphenyl disulfide in a yield of 93.9% based on 4-chlorophenyl dichloromethyl sulfide.
Quantity
227.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC([S:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=1)Cl.O.OO>CO>[CH:10]1[C:5]([S:4][S:4][C:5]2[CH:6]=[CH:7][C:8]([Cl:11])=[CH:9][CH:10]=2)=[CH:6][CH:7]=[C:8]([Cl:11])[CH:9]=1

Inputs

Step One
Name
Quantity
227.5 g
Type
reactant
Smiles
ClC(Cl)SC1=CC=C(C=C1)Cl
Name
Quantity
50 g
Type
reactant
Smiles
O
Name
Quantity
500 g
Type
solvent
Smiles
CO
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1-liter, 4-necked flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
hydrolysis
ADDITION
Type
ADDITION
Details
was added dropwise at 40° C. over a period of 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC(=CC=C1SSC2=CC=C(C=C2)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 134.7 g
YIELD: PERCENTYIELD 93.9%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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